7-(5-Bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane
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Overview
Description
7-(5-Bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane is a bicyclic compound that features a unique structural framework. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromopyrimidine moiety and the azabicycloheptane structure imparts unique chemical properties to this compound, making it a valuable subject of study.
Preparation Methods
The synthesis of 7-(5-Bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the use of a Diels-Alder reaction, where a furan derivative reacts with an olefinic or acetylenic compound to form the bicyclic framework . The reaction conditions typically include the use of a catalyst, such as palladium, and may require elevated temperatures to proceed efficiently . Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
7-(5-Bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
7-(5-Bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 7-(5-Bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The azabicycloheptane structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .
Comparison with Similar Compounds
Similar compounds to 7-(5-Bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane include:
5-(5-Bromopyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane: This compound features an oxygen atom in place of the nitrogen in the azabicycloheptane structure.
7-Oxabicyclo[2.2.1]heptane: A related compound with an oxygen atom in the bicyclic framework, often used in similar applications.
The uniqueness of this compound lies in its specific combination of the bromopyrimidine and azabicycloheptane moieties, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-(5-bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c11-7-5-12-10(13-6-7)14-8-1-2-9(14)4-3-8/h5-6,8-9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOVVPYZMXELTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2C3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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